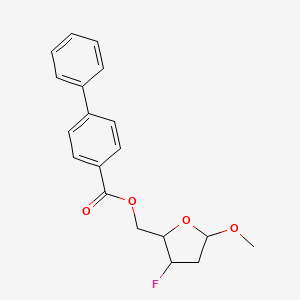
Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated oxolane ring and a phenylbenzoate moiety, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol precursor in the presence of an acid catalyst.
Introduction of the fluorine atom: The fluorination of the oxolane ring can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The final step involves the esterification of the fluorinated methoxyoxolane with 4-phenylbenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
科学研究应用
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用机制
The mechanism of action of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Interacting with receptors: Binding to specific receptors on the cell surface or within the cell, leading to changes in cellular function.
相似化合物的比较
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate can be compared with other similar compounds, such as:
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-methylbenzoate: Similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
[(2R,3S,5S)-3-chloro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate:
[(2R,3S,5S)-3-fluoro-5-hydroxyoxolan-2-yl]methyl 4-phenylbenzoate: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.
属性
分子式 |
C19H19FO4 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
(3-fluoro-5-methoxyoxolan-2-yl)methyl 4-phenylbenzoate |
InChI |
InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
InChI 键 |
GPEUOGREWRRXPI-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



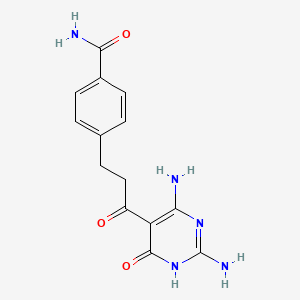
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
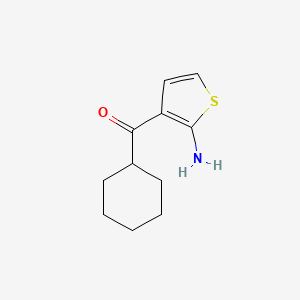
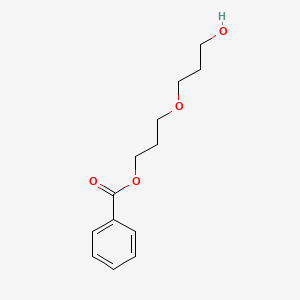

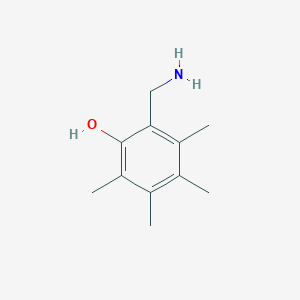




![N-[3-[[3-ethyl-5-[2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B13844717.png)
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13844719.png)

